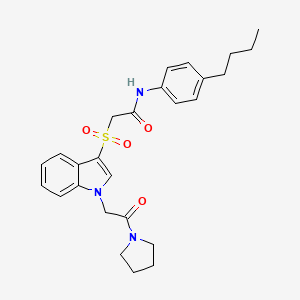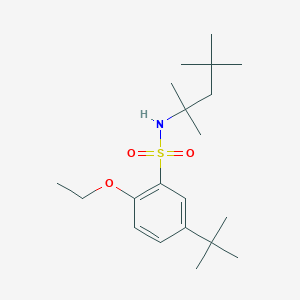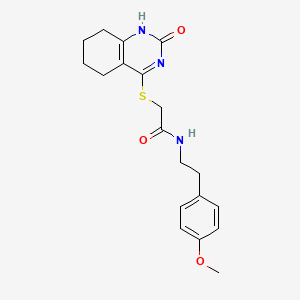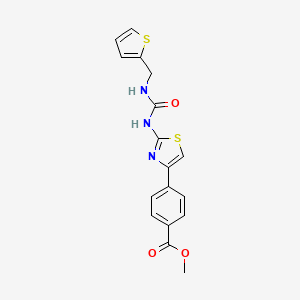
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate, also known as MTUB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Researchers have synthesized and evaluated novel compounds for their anticancer activity. For instance, a series of novel derivatives were prepared and tested against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with certain compounds showing marked anticancer activity. This includes the development of compounds with specific structural characteristics, such as ureidothiazole and ureidothiadiazole derivatives, which exhibited antileukemic activity against leukemia P-388 tumor system in mice (Karakuş et al., 2018; Zee-Cheng & Cheng, 1979).
Antibacterial Activity
New thiazole and thiazolidinone derivatives containing phenyl benzoate moiety were synthesized and showed promising antibacterial activity against various bacteria. The antibacterial screening demonstrated that some of these compounds exhibited activity comparable to standard chemotherapeutics such as Ampicillin (Abdel‐Galil et al., 2018).
Anti-inflammatory and Antioxidant Activities
A novel benzothiazole derivative was evaluated for its antioxidant activity and potential use in mitigating the initial phase of acetaminophen toxicity. This study highlighted the antioxidant properties of benzothiazoles, which could play a significant role in inactivating reactive chemical species (Cabrera-Pérez et al., 2016).
Applications in Materials Science
In the realm of materials science, particularly for electronic devices such as polymer solar cells, compounds incorporating the thiophene moiety have been synthesized and characterized for their potential use. These compounds are crucial for developing high-efficiency polymer solar cells, demonstrating the importance of such chemical structures in advancing renewable energy technologies (Qin et al., 2009).
Eigenschaften
IUPAC Name |
methyl 4-[2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-15(21)12-6-4-11(5-7-12)14-10-25-17(19-14)20-16(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H2,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFWCZNYIFALNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

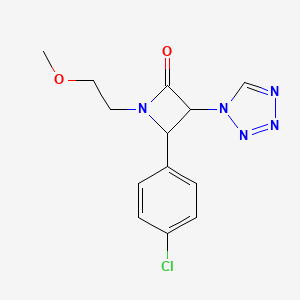
![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)
![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)
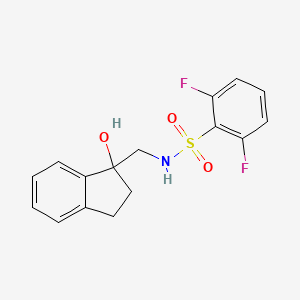
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)
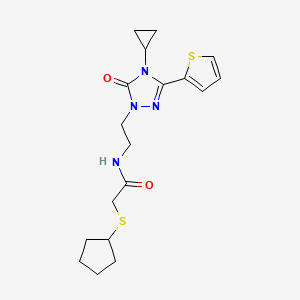
![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
